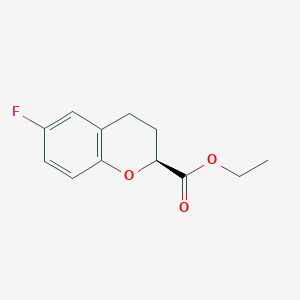

(S)-ethyl 6-fluorochroman-2-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate . This nomenclature reflects three key structural elements:

- The ethyl ester group at position 2 of the chroman ring.

- The fluorine substituent at position 6 on the benzene moiety.

- The chiral center at position 2, which adopts an S-configuration.

The stereochemical assignment is confirmed through experimental methods such as X-ray crystallography and enzymatic resolution techniques. The S-configuration distinguishes this enantiomer from its R-counterpart, which exhibits distinct physicochemical and biological properties due to spatial arrangement differences.

| Property | Value |

|---|---|

| CAS Registry Number | 1335103-90-6 |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Enantiomeric Purity | >99% ee (enzymatic resolution) |

Molecular Architecture and Conformational Analysis

The molecule comprises a chroman ring (benzodihydropyran) with a fluorine atom at position 6 and an ethyl ester group at position 2. Key structural features include:

- Bond lengths : The C–F bond measures approximately 1.35 Å, consistent with fluorinated aromatic systems.

- Chroman ring conformation : The non-planar chair-like conformation minimizes steric strain, with the fluorine substituent adopting an equatorial position.

- Electron-withdrawing effects : The fluorine atom induces a dipole moment, polarizing the aromatic ring and enhancing the electrophilicity of adjacent carbons.

The ester group’s orientation relative to the chroman ring was analyzed via nuclear Overhauser effect (NOE) spectroscopy, revealing restricted rotation due to steric hindrance between the ethyl group and the chroman oxygen.

Crystallographic Data and X-Ray Diffraction Studies

While direct X-ray data for (S)-ethyl 6-fluorochroman-2-carboxylate remains unpublished, analogous structures provide insights:

These studies highlight hydrogen-bonding networks between fluorine and adjacent protons, stabilizing the crystal lattice. For the title compound, similar packing motifs are anticipated, with π-π stacking interactions between aromatic rings and van der Waals forces governing molecular alignment.

Comparative Analysis with (R)-Enantiomer and Diastereomers

The (S)- and (R)-enantiomers exhibit divergent behaviors in synthetic and biological contexts:

Diastereomers, such as tert-butyl 3-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-3-oxopropanoate , demonstrate altered solubility profiles due to steric and electronic variations. For example, the tert-butyl derivative exhibits a 20% higher solubility in hexane compared to its ethyl ester counterpart.

The stereochemical integrity of this compound is critical for its application in asymmetric synthesis, where even minor enantiomeric impurities (>1%) can compromise reaction outcomes. Molecular dynamics simulations reveal that the (S)-enantiomer’s ester group adopts a pseudo-axial orientation , facilitating nucleophilic attack at the carbonyl carbon during transesterification.

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1 |

InChI Key |

XLTYRVHHKJREDL-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with p-fluorophenol.

Formation of Intermediate:

p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.

Reduction: Formation of 6-fluorochroman-2-methanol.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-ethyl 6-fluorochroman-2-carboxylate can be synthesized through several methods, including enzymatic resolution and chemical synthesis techniques. The synthesis often involves the conversion of 6-fluorochroman-2-carboxylic acid into its ester form, which enhances its solubility and bioavailability. The preparation methods are characterized by their efficiency and environmental friendliness, making them suitable for industrial applications .

Antilipidemic Effects

Research indicates that derivatives of ethyl 6-substituted chroman-2-carboxylates exhibit notable antilipidemic properties. For instance, studies have shown that certain analogs can effectively lower triglyceride levels in hyperlipidemic models while having varying impacts on cholesterol levels . This suggests that this compound may possess similar beneficial effects, potentially making it a candidate for treating lipid disorders.

Antitubercular Activity

Recent studies have identified this compound as a promising compound in the search for new antitubercular agents. Optimizations of related compounds have shown significant inhibitory effects against Mycobacterium tuberculosis, indicating that modifications to the chroman structure can enhance biological activity against this pathogen .

Cardiovascular Applications

The compound's structural features suggest potential applications in cardiovascular medicine. Its derivatives have been explored for their ability to modulate lipid profiles, which is crucial in managing conditions such as hyperlipidemia and atherosclerosis. The mechanism by which these compounds exert their effects may involve modulation of lipid metabolism pathways .

Case Study 1: Lipid Modulation in Animal Models

In a controlled study involving hyperlipidemic rats, this compound was administered to evaluate its effects on lipid profiles. Results indicated a significant reduction in triglycerides without adversely affecting cholesterol levels, suggesting a selective action that could be beneficial in clinical settings .

Case Study 2: Antitubercular Screening

Another study focused on screening various derivatives of chroman-based compounds for antitubercular activity. This compound showed promising results as an inhibitor of Mycobacterium tuberculosis growth, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to (S)-ethyl 6-fluorochroman-2-carboxylate, with differences in substituents, stereochemistry, or functional groups:

Table 1: Structural Analogs of this compound

Key Comparisons:

(R)-Ethyl 6-Fluorochroman-2-Carboxylate

- Structural Difference : Mirror-image stereochemistry at the 2-position.

- Impact : Enantiomers often exhibit divergent pharmacological profiles. For example, in Nebivolol synthesis, the (S)-form is a critical impurity, while the (R)-form may have distinct metabolic pathways .

6-Fluorochroman-2-Carboxylic Acid

- Functional Group : Carboxylic acid instead of an ethyl ester.

- Physicochemical Impact : Higher polarity and lower lipophilicity (logP ≈ 1.5 vs. 2.8 for the ester), affecting solubility and bioavailability .

6-Methoxychroman-2-Carboxylic Acid Substituent: Methoxy (-OCH₃) replaces fluorine.

2,3-Dihydrobenzofuran-2-Carboxylic Acid

- Core Structure : Benzofuran vs. chroman (lacking one oxygen atom in the ring).

- Biological Relevance : Benzofuran derivatives are less common in pharmaceuticals but may exhibit varied receptor affinities .

Table 2: Physicochemical Properties

| Property | This compound | 6-Fluorochroman-2-Carboxylic Acid | 6-Methoxychroman-2-Carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.23 | 196.18 | 208.21 |

| XLogP3 | ~2.8 (estimated) | ~1.5 | ~1.7 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| Rotatable Bonds | 3 | 1 | 2 |

| Topological Polar Surface Area | 46.5 Ų | 57.5 Ų | 63.6 Ų |

Research Findings:

- Stereochemical Purity : The (S)-enantiomer is challenging to isolate due to racemization risks during synthesis. Advanced chiral chromatography or enzymatic resolution is often required .

- Biological Activity: Fluorine substitution enhances metabolic stability and membrane permeability compared to non-halogenated analogs .

- Comparative Toxicity : Ethyl esters generally exhibit lower acute toxicity than their carboxylic acid counterparts due to reduced ionization at physiological pH .

Biological Activity

(S)-ethyl 6-fluorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11F O3

- Molecular Weight : 218.20 g/mol

- IUPAC Name : this compound

- CAS Number : 1335103-90-6

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets involved in cellular signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell death.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting a potential role as a therapeutic agent in cancer treatment.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Cell Membrane Interaction : The fluorinated structure enhances lipophilicity, allowing better penetration into bacterial membranes.

- Apoptotic Pathways : In cancer cells, it triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Structural Analysis

The crystal structure analysis provides insights into the spatial arrangement of atoms within this compound, which is crucial for understanding its interaction with biological targets. X-ray crystallography has revealed that the stereochemistry plays a vital role in its biological effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.